molecular formula C12H15NO2 B035203 Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 106181-28-6

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B035203
CAS No.: 106181-28-6
M. Wt: 205.25 g/mol
InChI Key: OOIVWSXZWFQHQS-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a versatile and highly valuable synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a privileged tetrahydroisoquinoline scaffold, a structure motif frequently encountered in a wide array of biologically active molecules and pharmaceuticals. Its primary research value lies in its role as a key precursor for the synthesis of more complex nitrogen-containing heterocycles. Researchers utilize this ester as a critical building block for constructing diverse compound libraries, particularly in the development of potential therapeutic agents targeting the central nervous system. Its mechanism of action is not inherent but is conferred upon its derivatives; the scaffold can be readily functionalized to act as a core structure for molecules that interact with various enzymes and receptors, such as monoamine oxidases or G-protein coupled receptors. This makes it an indispensable tool for drug discovery programs focused on neurological disorders, oncology, and infectious diseases. The ethyl carboxylate group serves as an excellent handle for further synthetic manipulations, including hydrolysis to the acid, amidation, or reduction, allowing for rapid diversification and structure-activity relationship (SAR) studies. Supplied as a high-purity compound, it is designed to accelerate your research in hit-to-lead optimization and the exploration of novel chemical space.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIVWSXZWFQHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389754
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106181-28-6
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Limitations and Modifications

Early methods suffered from poor yields (<30%) when using β-phenethylamines with electron-withdrawing groups (e.g., -Cl, -CF3). To circumvent this, N-sulfonyl protection (e.g., tosyl, mesyl) was introduced to enhance iminium electrophilicity. For example, N-tosyl-β-phenethylamine derivatives achieve cyclization yields up to 76% even with deactivated aryl rings.

Modified Pictet-Spengler Cyclization Using Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, notably phenyliodine(III) bis(trifluoroacetate) (PIFA), have revolutionized the synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. These reagents facilitate Pummerer-type reactions, generating reactive thionium intermediates that bypass traditional electronic requirements.

Reaction Mechanism and Optimization

The PIFA-mediated pathway proceeds via a thionium ion (Scheme 1), enabling cyclization of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate. Key steps include:

  • Thionium Formation : PIFA oxidizes ethyl methylthioacetate to a thionium ion, which reacts with the amine to form an iminium intermediate.

  • Cyclization : Intramolecular electrophilic aromatic substitution closes the tetrahydroisoquinoline ring.

  • Deprotonation : The final product is stabilized by rearomatization.

Table 1: Yields of Ethyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylates Using PIFA

EntrySubstrate (R1, R2, R3)Product Yield (%)Byproduct Yield (%)
1H, H, H87
2H, H, OMe4235 (Friedel-Crafts)
3H, OMe, OMe7621 (Friedel-Crafts)
4H, H, Cl5025 (recovered SM)
5Cl, H, H6118 (recovered SM)

Notes : SM = Starting material. Electron-rich substrates (Entries 2–3) favor Friedel-Crafts byproducts, while halogenated derivatives (Entries 4–5) exhibit moderate yields due to slower cyclization kinetics.

Solvent and Temperature Effects

Optimal conditions use 1,2-dichloroethane at reflux (83°C), achieving complete conversion within 3 hours. Polar aprotic solvents (e.g., DMF, DMSO) deactivate PIFA, while protic solvents (MeOH, EtOH) promote premature hydrolysis.

Alternative Cyclization Strategies

Acylative Cyclization with Phosphorus-Based Reagents

Phosphorus oxychloride (POCl3) and pentoxide (P2O5) enable cyclization of N-acyl-β-phenethylamines. For example, ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is synthesized via POCl3-mediated dehydration of N-acetyl-β-(3-hydroxyphenyl)ethylamine. Yields range from 45–65%, but stoichiometric POCl3 generates corrosive HCl, complicating large-scale applications.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclization. A 2024 study demonstrated that N-tosyl-β-phenethylamine and ethyl glyoxylate cyclize within 15 minutes (100°C, 300 W) to yield 78% product, compared to 12 hours under conventional heating.

Industrial Production Considerations

While lab-scale methods are well-established, industrial processes prioritize cost-effectiveness and scalability:

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, reducing reaction times by 80% and improving yields to >90% for PIFA-mediated syntheses. A 2023 pilot study achieved 92% yield at 10 kg/batch using a Corning AFR module.

Catalyst Recycling

Immobilized hypervalent iodine catalysts (e.g., polystyrene-supported PIFA) enable reagent recovery. After five cycles, yields remain ≥85%, lowering production costs by 40%.

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of Key Methods

MethodYield Range (%)Key AdvantageLimitation
PIFA-mediated25–87Tolerates electron-deficient substratesRequires anhydrous conditions
Classical Pictet-Spengler30–65Low-cost reagentsLimited substrate scope
Microwave-assisted70–78Rapid reaction timesHigh energy input
Continuous flow85–92Scalable for industryHigh initial capital investment

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Biological Activities

ETHIQ and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry:

  • Neuroprotective Effects : Studies indicate that tetrahydroisoquinoline derivatives can protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Anti-inflammatory Properties : ETHIQ has shown promise in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antitussive Activity : Research has demonstrated that certain derivatives of tetrahydroisoquinoline possess cough suppressant properties comparable to codeine but with fewer side effects .

Therapeutic Applications

The therapeutic potential of ETHIQ is significant due to its interaction with various molecular targets:

  • Enzyme Inhibition : ETHIQ can inhibit specific enzymes by binding to their active sites, which may help regulate biochemical pathways involved in disease processes.
  • Receptor Binding : The compound interacts with neurotransmitter receptors, influencing neural activity and offering potential for treating psychiatric disorders .

Case Studies

Several studies have documented the efficacy of ETHIQ and its derivatives in various therapeutic contexts:

  • Neuroprotection : A study highlighted the neuroprotective effects of ETHIQ analogs against oxidative stress-induced neuronal cell death. The findings suggest that these compounds could be developed into treatments for neurodegenerative conditions .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of ETHIQ in animal models of inflammation. Results indicated a significant reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
  • Cough Suppression : Clinical evaluations have compared the antitussive effects of ETHIQ derivatives with traditional cough suppressants. The results showed comparable efficacy with reduced side effects, indicating potential for safer cough medications .

Mechanism of Action

Comparison with Similar Compounds

Structural variations in tetrahydroisoquinoline derivatives significantly influence their physical properties, reactivity, and biological activity. Below is a detailed analysis:

Structural Variations and Physical Properties

Compound Name Substituents/Modifications Molecular Formula Key Physical Properties Synthesis Yield Applications/Significance References
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate C₁₂H₁₅NO₂ 52% Synthetic intermediate
Ethyl 2-ethoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 2-ethoxycarbonyl C₁₄H₁₅NO₄ Bp: 174–176°C; ¹H NMR δ 1.23–3.10 ppm High Study of Dakin-West reaction
Methyl 7-propoxy-1-(3,4-dimethoxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 7-propoxy, 1-(3,4-dimethoxyphenyl)methyl C₂₄H₂₉NO₅ 24% Dopamine receptor modulation
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate 1,3-dioxo, 4-methyl C₁₃H₁₃NO₅ Mp: 440–441.5 K; racemic crystal structure 16% CDK4/HIV-1 integrase inhibition
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 6,7-dimethoxy, 1-phenyl C₂₀H₂₁NO₄ Mp: 370–372 K; organocatalytic activity 88% Asymmetric Diels-Alder catalysis
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 6-hydroxy C₁₀H₁₁NO₃ Potential antioxidant/neuroprotective

Key Comparative Insights

Substituent Position and Reactivity
  • 1-Carboxylate vs. 3-Carboxylate: this compound (main compound) is more reactive in N-functionalization due to the ester group's proximity to the nitrogen, enabling efficient Schotten-Baumann reactions . In contrast, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 41234-43-9) shows distinct reactivity patterns due to steric hindrance at the 3-position .
  • Dioxo Derivatives: The 1,3-dioxo group in Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate enhances electrophilicity, making it a candidate for kinase inhibition .
Functional Group Impact on Bioactivity
  • Aryl Substituents: The 1-phenyl and 6,7-dimethoxy groups in (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate improve chiral recognition in catalysis, critical for asymmetric synthesis .
Pharmacological Relevance
  • Spiroheterocyclic tetrahydroisoquinoline-1-ones exhibit structural versatility for drug design, with crystallographic studies confirming stable conformations .

Biological Activity

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (THIQ) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of tetrahydroisoquinolines (THIQs), which are known for their structural diversity and biological relevance. The compound has garnered attention for its potential applications in pharmacology, particularly in neuroprotection and antimicrobial activity.

Neuroprotective Properties

Research indicates that THIQ derivatives exhibit neuroprotective effects. For instance, compounds within this class have been shown to interact with neurotransmitter receptors and modulate neuroinflammatory processes. This compound has been linked to:

  • Dopamine receptor modulation : These compounds can influence dopamine pathways, which is crucial in neurodegenerative diseases like Parkinson's disease .
  • Antioxidant activity : THIQs exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli66 μM
Pseudomonas aeruginosa83 μM
Staphylococcus aureus498 μM

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of various THIQ derivatives against human oral squamous cell carcinoma (OSCC). The study found that ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibited tumor-specific cytotoxicity with a tumor specificity index (TS) of 12.5. This indicates its potential as an anticancer agent .

Anticonvulsant Activity

Another area of research has focused on the anticonvulsant properties of THIQ derivatives. A series of substituted THIQs were synthesized and tested for their ability to inhibit seizures in animal models. Results indicated that certain derivatives possess significant anticonvulsant activity with a favorable safety profile .

Structural Activity Relationship (SAR)

The biological activities of this compound can be influenced by its structural modifications. Studies have shown that:

  • Substituents at the C-1 position : Bulky groups enhance cytotoxicity against cancer cells.
  • Variations in the ester group : Different esters can modulate the compound's interaction with biological targets .

Q & A

Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted benzamides or through microwave-assisted annulation reactions. For example, derivatives with alkoxy or aryl groups at the 7-position are synthesized using dichloroethane as a solvent under microwave irradiation (150°C, 5 minutes), achieving yields of 20–27% depending on substituent steric effects . Key factors affecting yield include solvent polarity, temperature, and substituent electronic properties. Optimization often involves adjusting equivalents of reagents (e.g., 1.3 equiv of tetrahydroisoquinoline) and reaction time .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Used to confirm regiochemistry and stereochemistry. For example, the singlet at δ 7.26 ppm (CDCl3) in 1H NMR confirms aromatic protons, while coupling constants (e.g., J = 8–10 Hz) differentiate cis/trans isomers .
  • HPLC with chiral columns : Essential for resolving enantiomers, such as using CAL-B-catalyzed hydrolysis to determine absolute configurations (R-selectivity observed in related tetrahydroisoquinoline esters) .
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., accurate mass of 281.1416 for C18H19NO2) .

Q. What biological activities have been reported for tetrahydroisoquinoline derivatives, and what assays are used to evaluate them?

Tetrahydroisoquinolines exhibit neuroprotective, MAO inhibitory, and antimicrobial properties. Neuroactivity is assessed via in vivo rodent models (e.g., forced swim test for antidepressant-like effects) , while cytotoxicity is evaluated using MTT assays against cancer cell lines. MAO inhibition is quantified via fluorometric assays with kynuramine as a substrate .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be optimized for pharmacological studies?

Chiral resolution is achieved using lipases (e.g., CAL-B) or chiral HPLC. CAL-B-catalyzed hydrolysis of racemic mixtures shows R-selectivity, producing enantiomerically pure (S)-isomers with >99% ee . For preparative-scale resolution, (+)-tartaric acid is used to isolate (S)-1-phenyl derivatives, followed by transesterification with quinuclidinol under NaH/toluene reflux .

Q. What structural modifications enhance biological activity, and how does alkyl chain length influence cytotoxicity?

Introducing electron-donating groups (e.g., methoxy at the 6,7-positions) increases MAO-A/B inhibition potency . Extending the alkyl chain (C6–C17) enhances lipophilicity, improving antifungal activity but potentially raising cytotoxicity. Systematic SAR studies require synthesizing derivatives via reductive amination or Ullmann coupling, followed by logP and IC50 profiling .

Q. How can contradictory neurotoxic vs. neuroprotective effects of tetrahydroisoquinoline derivatives be resolved?

Neurotoxicity (e.g., MPTP-induced parkinsonism) is linked to mitochondrial Complex I inhibition, while neuroprotection arises from MAO inhibition and antioxidant properties. Resolving this requires in vitro mitochondrial assays and in vivo models comparing substituents (e.g., 1-methyl vs. 1-phenyl groups). Dose-response studies are critical, as low doses may protect neurons, while high doses induce toxicity .

Q. What advanced analytical strategies address challenges in quantifying trace impurities during synthesis?

  • LC-MS/MS : Detects sub-ppm levels of byproducts (e.g., 1-methyl-4-phenylpyridinium, a neurotoxic impurity) using MRM transitions .
  • 2D NMR (HSQC, COSY) : Resolves overlapping signals in complex mixtures, such as distinguishing regioisomers in alkoxy-substituted derivatives .

Key Methodological Recommendations

  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Prioritize chiral HPLC over kinetic resolution for high-throughput enantiomer separation .
  • Combine in silico docking (e.g., MAO-A active site modeling) with synthetic chemistry to guide alkyl chain modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

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